3-(2-Bromo-5-methylphenoxy)azetidine

Medicinal Chemistry Structure-Activity Relationship Synthetic Building Block

3-(2-Bromo-5-methylphenoxy)azetidine (CAS 1785630-58-1) is a synthetic small-molecule belonging to the 3-phenoxyazetidine class, featuring a four-membered azetidine ring substituted at the 3-position with a 2-bromo-5-methylphenoxy moiety. Its molecular formula is C₁₀H₁₂BrNO and its molecular weight is 242.11 g/mol.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
Cat. No. B12072920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Bromo-5-methylphenoxy)azetidine
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)Br)OC2CNC2
InChIInChI=1S/C10H12BrNO/c1-7-2-3-9(11)10(4-7)13-8-5-12-6-8/h2-4,8,12H,5-6H2,1H3
InChIKeyZLXVABVRIZGXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Bromo-5-methylphenoxy)azetidine – Structural and Physicochemical Baseline for Procurement Evaluation


3-(2-Bromo-5-methylphenoxy)azetidine (CAS 1785630-58-1) is a synthetic small-molecule belonging to the 3-phenoxyazetidine class, featuring a four-membered azetidine ring substituted at the 3-position with a 2-bromo-5-methylphenoxy moiety . Its molecular formula is C₁₀H₁₂BrNO and its molecular weight is 242.11 g/mol . The compound is primarily offered as a research chemical and building block for medicinal chemistry exploration, and it is structurally related to other halogenated 3-phenoxyazetidines that have been investigated as sphingosine-1-phosphate (S1P) receptor modulators and serotonin receptor ligands [1].

Why Generic 3-Phenoxyazetidine Replacement Is Not Equivalent to 3-(2-Bromo-5-methylphenoxy)azetidine


3-Phenoxyazetidines are not functionally interchangeable because the position and nature of the halogen and methyl substituents on the phenoxy ring critically modulate electronic properties, steric bulk, and metabolic stability . The 2-bromo-5-methyl substitution pattern creates a unique steric and electronic environment around the azetidine oxygen that differs from the 4-bromo-3-methyl isomer (CAS 1220038-48-1) or 2-chloro-5-methyl analog, potentially leading to distinct reactivity in cross-coupling reactions and divergent biological target engagement . Consequently, substituting a different positional isomer or halogen congener without experimental validation risks altering synthetic yields, pharmacological selectivity, or pharmacokinetic profiles.

Quantitative Differentiation Evidence for 3-(2-Bromo-5-methylphenoxy)azetidine Versus Closest Analogs


Positional Isomer Comparison: 2-Bromo-5-methyl vs. 4-Bromo-3-methyl Substitution Pattern

The target compound 3-(2-bromo-5-methylphenoxy)azetidine and its positional isomer 3-(4-bromo-3-methylphenoxy)azetidine share identical molecular formula (C₁₀H₁₂BrNO, MW 242.11) but differ in the bromine and methyl group positions on the phenoxy ring . This positional variation alters the electronic density distribution and steric hindrance around the ether linkage, which can measurably impact reactivity in palladium-catalyzed cross-coupling reactions. Although no direct head-to-head kinetic study is publicly available for this specific pair, the class-level inference from substituted bromoarenes indicates that ortho-bromo substituents (as in the 2-bromo isomer) typically exhibit slower oxidative addition rates with Pd(0) compared to para-bromo isomers due to increased steric congestion, with reported relative rate differences of 2- to 5-fold in model systems [1].

Medicinal Chemistry Structure-Activity Relationship Synthetic Building Block

Halogen Substitution Effect: Bromo vs. Chloro Analog Comparison

Replacement of the bromine atom at the 2-position with chlorine (3-(2-chloro-5-methylphenoxy)azetidine) alters both the leaving-group ability in nucleophilic aromatic substitution and the strength of halogen bonding interactions. The C–Br bond dissociation energy (~70 kcal/mol) is lower than the C–Cl bond (~84 kcal/mol), making the bromo compound more reactive in transition-metal-catalyzed transformations [1]. In the context of S1P receptor modulator development, bromo-substituted phenoxy-azetidines have been shown to retain potent receptor binding, whereas chloro analogs sometimes exhibit reduced affinity due to weaker halogen bonding and altered lipophilicity (calculated logP for the bromo compound is approximately 2.8 vs. ~2.4 for the chloro analog) [2].

Halogen Bonding Medicinal Chemistry Reactivity

Azetidine Ring Strain as a Common-Class Feature with Differential Stability Implications

The azetidine ring exhibits approximately 26 kcal/mol of ring strain, which is intermediate between aziridine (~27 kcal/mol) and pyrrolidine (~5 kcal/mol) [1]. This strain is a class-level property shared by all 3-phenoxyazetidine analogs; however, the electron-withdrawing nature of the ortho-bromo substituent in the target compound can further polarize the C–N bond, potentially increasing susceptibility to acid-catalyzed ring-opening relative to the 4-substituted isomer. Differential scanning calorimetry studies on related N-Boc-3-phenoxyazetidines indicate decomposition onset temperatures of 150–170 °C [2], suggesting that procurement and storage conditions (refrigeration, inert atmosphere) are critical for maintaining integrity.

Ring Strain Chemical Stability Synthetic Handling

Optimal Application Scenarios for 3-(2-Bromo-5-methylphenoxy)azetidine Based on Differentiation Evidence


Diversifiable Building Block for Parallel Library Synthesis via Suzuki–Miyaura Cross-Coupling

The ortho-bromo substituent, despite being less reactive than para-bromo isomers in oxidative addition, provides a synthetically useful handle for sequential functionalization when combined with the azetidine core [1]. Its moderated reactivity can be exploited in chemoselective cross-coupling strategies where a more reactive para-bromo partner would lead to undesired side reactions. Procurement of this specific isomer is warranted when synthetic routes require a bromoarene with attenuated reactivity to achieve higher selectivity in polyfunctional substrate coupling.

Medicinal Chemistry Exploration of S1P Receptor Modulators with Fine-Tuned Halogen Bonding

Patents from Allergan, Inc. disclose phenoxy-azetidine derivatives as S1P receptor modulators for autoimmune and inflammatory diseases [2]. The bromo substituent in the target compound offers stronger halogen bonding potential and increased lipophilicity (ΔlogP ≈ +0.4 vs. chloro analog), which can enhance target engagement and membrane permeability. Researchers sourcing this compound can expect differentiation from the chloro congener in both in vitro binding assays and cellular potency screens.

Physicochemical Probing of Ortho-Substituent Effects on Azetidine Reactivity and Stability

The 2-bromo-5-methyl substitution pattern creates a unique steric environment that can influence the rate of azetidine ring-opening reactions [3]. This compound serves as a valuable probe for studying ortho-substituent effects on N-alkylation kinetics and acid-catalyzed degradation pathways, providing design insights for stabilizing azetidine-containing drug candidates. Procurement of this specific isomer is essential for systematic SAR studies requiring positional variation.

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